N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic small molecule characterized by a fused imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2 and a 4-bromophenyl carboxamide moiety at position 4. Synthetic routes for analogous compounds often employ microwave-assisted amidation or palladium-catalyzed cross-coupling reactions, as seen in related carboxamide syntheses .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCLYYCYHMWQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of reagents, solvents, and catalysts would be tailored to ensure the process is environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Medicine: It has potential as a lead compound in drug discovery, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Aryl Substituents
- N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (): Replacing the 4-bromophenyl group with a 4-chloro-2-fluorophenyl moiety alters electronic and steric properties. No direct potency data are available, but halogen substitution trends in maleimide derivatives (e.g., N-(4-halophenyl)maleimides) suggest minimal impact on enzymatic inhibition (IC50 values: Br = 4.37 µM, Cl = 7.24 µM) .
- N-(3-fluoro-4-hydroxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide (): This compound features a phenolic hydroxyl group and a fluorinated pyrrolidine side chain, enabling use as a positron emission tomography (PET) radiotracer. The hydroxyl group facilitates radiolabeling, while fluorination improves blood-brain barrier penetration, highlighting how substituent choice tailors compounds for diagnostic vs. therapeutic applications .
Core Heterocycle Modifications
- Imidazo[1,2-b][1,2,4]triazole Derivatives (): Compounds like 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one replace the pyridazine core with a triazole system. Thiophene or thiazole substituents may enhance solubility but reduce cellular permeability .
Carboxamide Linker Variations
- N-[(4-bromophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide ():
Substituting the direct phenyl-carboxamide bond with a benzyl group increases flexibility and may reduce binding affinity due to entropic penalties. However, the methylene linker could improve solubility .
Critical Analysis of Substituent Effects
- Heterocycle Rigidity : The imidazo[1,2-b]pyridazine core’s planar structure favors ATP-binding pocket interactions in kinases, whereas bulkier triazole derivatives () may exhibit reduced affinity .
- Synthetic Feasibility : Microwave-assisted methods () achieve higher yields (>80%) for carboxamides compared to traditional heating, but catalyst selection (e.g., KF/Al2O3 vs. PTSA) influences purity .
Biological Activity
N-(4-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound belonging to the class of imidazo[1,2-b]pyridazine derivatives. Its unique heterocyclic structure, characterized by a pyridazine ring fused with an imidazole moiety, positions it as a compound of interest in pharmacological research. The presence of functional groups such as the bromobenzene and cyclopropyl substituents enhances its chemical reactivity and potential biological activity.
Structure and Synthesis
The synthesis of this compound involves several key steps, typically utilizing palladium-catalyzed reactions for the formation of the imidazo-pyridazine core. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Bromobenzene group | Enhances reactivity and biological interactions |
| Cyclopropyl substituent | May influence pharmacokinetics and selectivity |
| Carboxamide group | Potentially enhances binding to biological targets |
Biological Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound has shown promising results in various studies:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial effects against Gram-positive bacteria. For example, it exhibited zones of inhibition comparable to established antibiotics in agar diffusion assays.
- Inhibition of Kinases : The compound has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in cellular signaling pathways related to cancer progression and neurodegenerative diseases .
- Cell Viability Studies : In vitro assays demonstrated that this compound reduces cell viability in various cancer cell lines, indicating potential as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antibacterial Properties :
- Objective : To evaluate the efficacy of this compound against resistant bacterial strains.
- Methodology : Agar well diffusion method was employed to assess antibacterial activity.
- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µM.
-
Inhibition of AAK1 Activity :
- Objective : To investigate the mechanism of action related to AAK1 inhibition.
- Methodology : Enzyme assays were conducted to measure the phosphorylation activity in the presence of varying concentrations of the compound.
- Results : The compound inhibited AAK1 activity with an IC50 value of approximately 8.3 µM, suggesting potential therapeutic applications in diseases mediated by AAK1 signaling.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Biological Activity | Similarity Index |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine | Moderate antibacterial properties | 0.92 |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine | Anticancer activity | 0.91 |
| 3,6-Dibromoimidazo[1,2-a]pyridine | Inhibitory effects on kinases | 0.89 |
The structural similarities among these compounds suggest that they may share similar mechanisms of action; however, the unique combination of functional groups in this compound may confer distinct biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
